molecular formula C28H28O12 B11159190 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B11159190
M. Wt: 556.5 g/mol
InChI Key: SBHLOPJFMRUCQH-HOZVGSINSA-N
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Description

[3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE: is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE typically involves multiple steps:

    Formation of the Benzo[c]chromenyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromenyl structure.

    Introduction of the Acetoxy Groups: Acetylation reactions are carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.

    Coupling Reactions: The benzo[c]chromenyl moiety is then coupled with the oxan-2-yl structure through etherification reactions, often using reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the multi-step synthesis with careful control of temperature, pressure, and reaction time.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromenyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Pyridine, sulfuric acid.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers, amines, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its coumarin core is known to exhibit various biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Coumarin derivatives are known for their anticoagulant properties, and this compound may serve as a lead compound for the development of new anticoagulant drugs.

Industry

In the industrial sector, [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE involves its interaction with various molecular targets and pathways. The benzo[c]chromenyl moiety can interact with enzymes and receptors, modulating their activity. The acetoxy groups can undergo hydrolysis, releasing acetic acid and generating reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simple coumarin structure without additional functional groups.

    4-Methylumbelliferone: A coumarin derivative with a methyl group at the 4-position.

    Scopoletin: A coumarin derivative with a methoxy group at the 6-position.

Uniqueness

What sets [3,4,5-TRIS(ACETYLOXY)-6-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)OXAN-2-YL]METHYL ACETATE apart is its complex structure, featuring multiple acetoxy groups and a benzo[c]chromenyl moiety

Properties

Molecular Formula

C28H28O12

Molecular Weight

556.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H28O12/c1-13-21(11-10-19-18-8-6-7-9-20(18)27(33)40-23(13)19)38-28-26(37-17(5)32)25(36-16(4)31)24(35-15(3)30)22(39-28)12-34-14(2)29/h6-11,22,24-26,28H,12H2,1-5H3/t22-,24-,25+,26-,28-/m1/s1

InChI Key

SBHLOPJFMRUCQH-HOZVGSINSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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